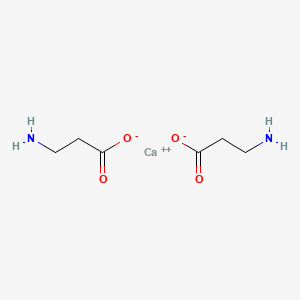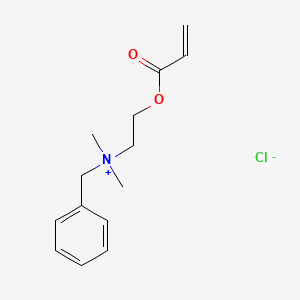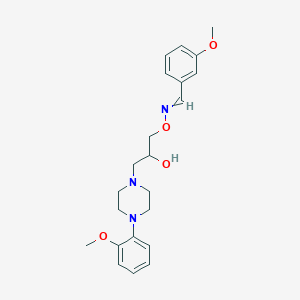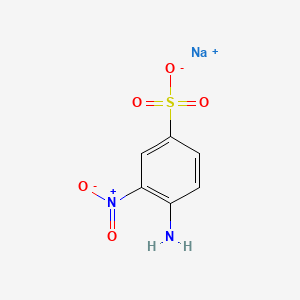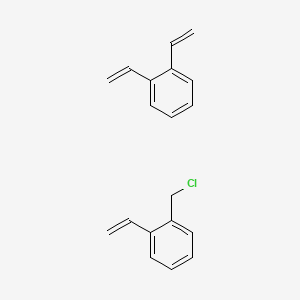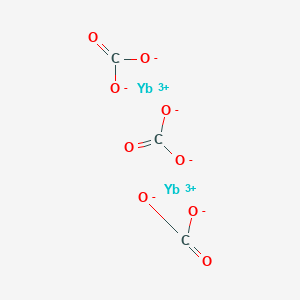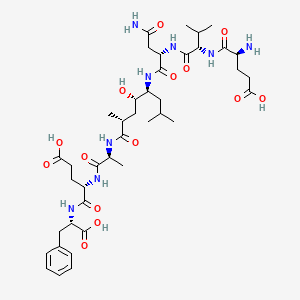
OM99-2
描述
EVNLPsiAAEF, also known as EVNLPsiAAEF, is a useful research compound. Its molecular formula is C41H64N8O14 and its molecular weight is 893 g/mol. The purity is usually 95%.
BenchChem offers high-quality EVNLPsiAAEF suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EVNLPsiAAEF including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阿尔茨海默病研究
OM99-2 是β-分泌酶 (BACE1) 的强效抑制剂,BACE1 在阿尔茨海默病 (AD) 的发展中起着至关重要的作用。 通过抑制 BACE1,this compound 有助于降低β-淀粉样蛋白肽的水平,而这些肽被认为会导致 AD 中的神经退行性过程 . 该化合物的结构-活性关系已被广泛研究,为设计更有效的 BACE1 抑制剂提供了见解 .
肽库构建
研究人员利用 this compound 构建了一个小的肽库,以研究β-分泌酶与其底物之间的结合特异性。 这导致了检测这种相互作用的探针的开发,这对于研究基于底物的抑制剂至关重要 . 该库包含基于羟基乙烯二肽异构体合成的化合物,它是 this compound 的关键成分 .
基于 NMR 的筛选
This compound 已用于竞争饱和转移差 (STD) NMR 实验,以检测蛋白质的高亲和力配体。 该技术允许鉴定与靶蛋白具有强亲和力的化合物,这对药物开发中的先导化合物发现非常有价值 . This compound 与 BACE1 的结合已使用这种方法进行了表征,证明了其在 NMR 时间尺度上的缓慢化学交换 .
Memapsin 2 抑制
作为人脑 memapsin 2 的紧密结合抑制剂,this compound 在阿尔茨海默病以外的神经疾病研究中具有潜在的应用。 它对 memapsin 2 的抑制可能与研究该酶在其他神经退行性疾病中的作用相关 .
药物开发
This compound 作为一种过渡态模拟抑制剂,为开发靶向类似酶促途径的新药提供了模型。 其高结合亲和力和特异性使其成为设计能够调节酶活性的抑制剂的宝贵参考化合物,这些抑制剂具有治疗潜力 .
分子动力学和理论研究
This compound 与 BACE1 的相互作用已使用分子动力学模拟和分子力学-广义玻恩表面积 (MM-GBSA) 方法进行了分析。 这些研究提供了有关该化合物与酶结合的几何和能量信息,这对于理解其抑制作用的分子基础至关重要 .
作用机制
Target of Action
OM99-2, also known as EVNLPsiAAEF, is a potent inhibitor of an enzyme known as beta-site APP cleaving enzyme 1 (BACE1), also referred to as memapsin 2 . BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound interacts with BACE1 by mimicking the transition state for the hydrolysis of a peptide bond . This interaction inhibits the enzymatic activity of BACE1, thereby reducing the production of Aβ peptides . Theoretical methods such as molecular dynamics simulation and molecular mechanics-generalized-born surface area analysis have been used to understand the interaction between BACE1 and this compound in detail .
Biochemical Pathways
By inhibiting BACE1, this compound affects the amyloidogenic pathway, which leads to the production of Aβ peptides from the amyloid precursor protein (APP) . This inhibition disrupts the formation of Aβ plaques, a hallmark of Alzheimer’s disease, thereby potentially mitigating the disease’s progression .
Pharmacokinetics
It is known that the development of bace1 inhibitors for clinical use is challenging because they must be small enough to penetrate the blood-brain barrier for optimal effect
Result of Action
The primary molecular effect of this compound’s action is the reduction of Aβ peptide production . At the cellular level, this could potentially lead to a decrease in the formation of Aβ plaques, which are associated with neurodegeneration in Alzheimer’s disease .
生化分析
Biochemical Properties
OM99-2 plays a crucial role in biochemical reactions by inhibiting the activity of beta-secretase (BACE1). This enzyme is responsible for the initial cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides. This compound interacts with BACE1 by binding to its active site, thereby preventing the enzyme from processing APP. This interaction is characterized by a high binding affinity, with a Ki value of 9.58 nM . Additionally, this compound has been shown to interact with other biomolecules, such as memapsin 2, further enhancing its inhibitory effects on amyloid-beta production .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been demonstrated to reduce the production of amyloid-beta peptides, thereby mitigating the toxic effects associated with their accumulation. This reduction in amyloid-beta levels leads to improved cell viability and reduced apoptosis in neuronal cultures . Furthermore, this compound influences cell signaling pathways by modulating the activity of BACE1, which in turn affects downstream signaling cascades involved in cell survival and synaptic function . The compound also impacts gene expression by altering the transcriptional regulation of genes associated with amyloid-beta production and clearance .
Molecular Mechanism
The molecular mechanism of this compound involves its tight binding to the active site of beta-secretase (BACE1). This binding is facilitated by the compound’s peptidomimetic structure, which mimics the transition state of the enzyme’s natural substrate. By occupying the active site, this compound prevents BACE1 from cleaving amyloid precursor protein (APP), thereby inhibiting the production of amyloid-beta peptides . Additionally, this compound has been shown to induce conformational changes in BACE1, further enhancing its inhibitory effects . The compound also modulates enzyme activity by influencing the protonation state of the active site residues, thereby affecting the enzyme’s catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, this compound has been shown to maintain its inhibitory activity against BACE1 for several hours, indicating sustained efficacy . Long-term studies in in vivo models have demonstrated that chronic administration of this compound leads to sustained reductions in amyloid-beta levels and improved cognitive function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces amyloid-beta production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Additionally, chronic administration of high doses of this compound may lead to compensatory changes in BACE1 expression and activity, potentially diminishing its long-term efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with beta-secretase (BACE1). The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and clearance from the body . This compound also interacts with cofactors such as NADPH, which are essential for its enzymatic metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in amyloid-beta production and clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via endocytosis and is subsequently transported to intracellular compartments, including lysosomes and endosomes . This compound interacts with transporters and binding proteins, such as low-density lipoprotein receptor-related protein 1 (LRP1), which facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues, such as the brain, are critical for its therapeutic efficacy in Alzheimer’s disease .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes and endosomes, where it exerts its inhibitory effects on beta-secretase (BACE1) . The compound’s targeting to these compartments is mediated by specific sorting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications direct this compound to its site of action, ensuring its effective inhibition of amyloid-beta production . Additionally, the compound’s subcellular localization influences its activity and function, with enhanced efficacy observed in compartments with high BACE1 activity .
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCOJFPGCXNKL-ZKZXETMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314266-76-7 | |
| Record name | OM99-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314266767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OM-99-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNA144ZS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




